Methyl 5,5,5-trifluoropentanoate
Overview
Description
Methyl 5,5,5-trifluoropentanoate is a chemical compound with the molecular formula C6H9F3O2 . It is also known as 5,5,5-trifluoropentanoic acid methyl ester .
Synthesis Analysis
The synthesis of this compound involves thermal reactions of perfluoromethyl and perfluoroacetyl manganese pentacarbonyls . The reactions of CF3Mn(CO)5 and CF3COMn(CO)5 in methylmethacrylate solution at 100°C have been examined . Both derivatives initiate free-radical polymerization .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C6H9F3O2 . Its average mass is 170.130 Da and its monoisotopic mass is 170.055466 Da .Chemical Reactions Analysis
The reaction of CF3COMn(CO)5 yields methyl(2-methyl-4-oxo-5,5,5-trifluoropentanoate), CF3COCH2CH(CH3)COOCH3 . Reaction in the presence of D2O yields CF3COCH2CD(CH3)COOCH3, indicating that the mechanism is of a polar type involving intramolecular attack by a CF3CO anion on a coordinated monomer molecule, with subsequent acquisition of a proton from water present in trace quantities .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.63 . It is stored at room temperature and is in the form of a powder .Safety and Hazards
Properties
IUPAC Name |
methyl 5,5,5-trifluoropentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-11-5(10)3-2-4-6(7,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRKSEWKSFLEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631428 | |
Record name | Methyl 5,5,5-trifluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66716-19-6 | |
Record name | Methyl 5,5,5-trifluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.